molecular formula C17H18Cl3N3O5 B11100851 2,3,3-Trichloroprop-2-en-1-yl 6-[(2,4-dimethoxypyrimidin-5-yl)carbamoyl]cyclohex-3-ene-1-carboxylate

2,3,3-Trichloroprop-2-en-1-yl 6-[(2,4-dimethoxypyrimidin-5-yl)carbamoyl]cyclohex-3-ene-1-carboxylate

Cat. No.: B11100851
M. Wt: 450.7 g/mol
InChI Key: CFGKQALGGWPGAV-UHFFFAOYSA-N
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Description

2,3,3-TRICHLOROALLYL 6-{[(2,4-DIMETHOXY-5-PYRIMIDINYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a trichloroallyl group and a pyrimidinylamino carbonyl group attached to a cyclohexene carboxylate. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-TRICHLOROALLYL 6-{[(2,4-DIMETHOXY-5-PYRIMIDINYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE typically involves multiple steps, including the formation of the trichloroallyl group and the attachment of the pyrimidinylamino carbonyl group to the cyclohexene ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3,3-TRICHLOROALLYL 6-{[(2,4-DIMETHOXY-5-PYRIMIDINYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The trichloroallyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,3,3-TRICHLOROALLYL 6-{[(2,4-DIMETHOXY-5-PYRIMIDINYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe for investigating biological pathways and interactions.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,3-TRICHLOROALLYL 6-{[(2,4-DIMETHOXY-5-PYRIMIDINYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trichloroallyl group and pyrimidinylamino carbonyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3-TRICHLOROALLYL 6-{[(2,4-DIMETHOXY-5-PYRIMIDINYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLATE stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18Cl3N3O5

Molecular Weight

450.7 g/mol

IUPAC Name

2,3,3-trichloroprop-2-enyl 6-[(2,4-dimethoxypyrimidin-5-yl)carbamoyl]cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C17H18Cl3N3O5/c1-26-15-12(7-21-17(23-15)27-2)22-14(24)9-5-3-4-6-10(9)16(25)28-8-11(18)13(19)20/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,22,24)

InChI Key

CFGKQALGGWPGAV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1NC(=O)C2CC=CCC2C(=O)OCC(=C(Cl)Cl)Cl)OC

Origin of Product

United States

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